molecular formula C21H22N2O4 B12048993 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B12048993
M. Wt: 366.4 g/mol
InChI Key: JQPYOURZBOBMIS-DJJJIMSYSA-N
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Description

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group and a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. The reaction conditions often include the use of lithium dialkylcuprates and Horner–Wadsworth–Emmons reactions to achieve high yields and diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated synthesis equipment and continuous flow reactors can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrolidine ring.

Scientific Research Applications

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The fluorenyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of a fluorenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biochemical mechanisms.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12,22H2,1H3/t13-,19-/m0/s1

InChI Key

JQPYOURZBOBMIS-DJJJIMSYSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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